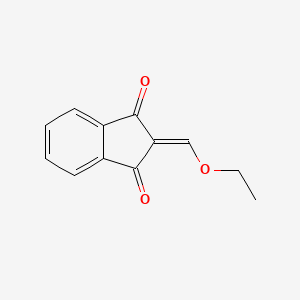

2-(Ethoxymethylene)indane-1,3-dione

Description

Significance of the Indane-1,3-dione Core in Modern Organic Chemistry Research

The indane-1,3-dione framework, a bicyclic β-diketone, is a privileged structure in the realm of organic synthesis. wikipedia.org Its importance stems from the reactivity of the C-2 methylene (B1212753) group, which is flanked by two carbonyl groups, rendering the protons acidic and the carbon atom nucleophilic upon deprotonation. wikipedia.org This inherent reactivity makes indane-1,3-dione and its derivatives ideal precursors for a multitude of chemical transformations.

The scaffold is a fundamental building block in the construction of complex molecules, including fused heterocyclic systems and spiro compounds. nih.gov Its derivatives have found applications in various fields, from materials science, where they are used in the development of dyes and photoinitiators, to medicinal chemistry, owing to the biological activities exhibited by many indane-1,3-dione-containing molecules. researchgate.netresearchgate.net The Knoevenagel condensation, a classic named reaction, is frequently employed with indane-1,3-dione to create 2-aryl- or 2-alkylidene derivatives, which serve as key intermediates for further synthetic elaborations. mdpi.comijpsr.com

The versatility of the indane-1,3-dione core is further highlighted by its ability to participate in a wide range of reactions, including Michael additions, cycloadditions, and multicomponent reactions, leading to the assembly of diverse and intricate molecular architectures. nih.gov

Overview of 2-(Ethoxymethylene)indane-1,3-dione as a Versatile Synthetic Intermediate

This compound is a key derivative of the parent scaffold that has garnered significant attention as a flexible and reactive intermediate in organic synthesis. It is typically synthesized from indane-1,3-dione through a reaction with triethyl orthoformate in the presence of an acid catalyst. This modification introduces an electrophilic enol ether functionality, which dramatically expands the synthetic possibilities of the indane-1,3-dione core.

The primary utility of this compound lies in its reactions with a wide variety of nucleophiles. The ethoxymethylene group serves as an excellent leaving group, facilitating the addition-elimination reactions that are central to its synthetic applications. This reactivity allows for the facile introduction of diverse substituents at the C-2 position, leading to the formation of a broad spectrum of heterocyclic compounds.

For instance, reactions with amines, hydrazines, and other nitrogen-containing nucleophiles can yield various nitrogen-containing heterocycles. Similarly, reactions with active methylene compounds and other carbon nucleophiles provide pathways to more complex carbocyclic and heterocyclic systems. This reactivity profile makes this compound a powerful tool for the construction of molecular libraries and the synthesis of novel compounds with potential applications in various scientific disciplines.

Chemical Properties and Reactions

| Property | Description |

| IUPAC Name | 2-(ethoxymethylene)-1H-indene-1,3(2H)-dione |

| Molecular Formula | C₁₂H₁₀O₃ |

| Reactivity | The molecule is characterized by an electron-deficient double bond, making it susceptible to nucleophilic attack. The ethoxy group is a good leaving group, facilitating substitution reactions. |

Selected Synthetic Applications

| Nucleophile | Resulting Product Class |

| Amines | Enaminones |

| Hydrazines | Pyrazole (B372694) derivatives |

| Amidines | Pyrimidine (B1678525) derivatives |

| Guanidine | Pyrimidine derivatives |

| Thioamides | Thiazole derivatives |

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-15-7-10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNVZNTAUXLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366244 | |

| Record name | 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59117-83-8 | |

| Record name | 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxymethylene Indane 1,3 Dione and Its Precursors

General Synthesis of Indane-1,3-dione

Several synthetic routes have been established for the preparation of the core indane-1,3-dione structure.

Nucleophilic Addition of Alkyl Acetates on Dialkyl Phthalates

One of the most direct methods for synthesizing indane-1,3-dione involves the Claisen condensation of an alkyl acetate (B1210297), such as ethyl acetate, with a dialkyl phthalate (B1215562), like dimethyl phthalate. prepchem.com This reaction is conducted under basic conditions and proceeds through the formation of a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. encyclopedia.pubnih.gov Subsequent heating of this intermediate under acidic conditions leads to hydrolysis and in-situ decarboxylation, yielding indane-1,3-dione in moderate yields over the two steps. nih.gov

| Step | Reagents | Intermediate/Product | Typical Yield |

| 1. Condensation | Diethyl phthalate, Ethyl acetate, Sodium hydride | Sodium salt of 2-ethoxycarbonyl-1,3-indandione | - |

| 2. Hydrolysis & Decarboxylation | Hydrochloric acid, Water | Indane-1,3-dione | ~50% (for two steps) nih.gov |

Cu-Catalyzed Intramolecular Annulation Routes

A more recent, two-step procedure for the synthesis of indane-1,3-dione begins with 2-ethynylbenzaldehyde. mdpi.com The first step is a copper-catalyzed intramolecular annulation reaction that forms 3-hydroxy-2,3-dihydro-1H-inden-1-one with a high yield. mdpi.com The subsequent step involves the oxidation of this intermediate to afford indane-1,3-dione. mdpi.com Common oxidizing agents for this transformation include Jones' reagent or o-iodoxybenzoic acid (IBX), both providing excellent yields. mdpi.com

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Annulation | 2-Ethynylbenzaldehyde | Cu-catalyst | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 87% mdpi.com |

| 2. Oxidation | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | Jones' reagent or IBX | Indane-1,3-dione | 92-95% mdpi.com |

Phthalic Anhydride (B1165640) Condensation Strategies

Phthalic anhydride serves as a versatile starting material for the synthesis of indane-1,3-dione through condensation reactions with various partners. encyclopedia.pubnih.gov For instance, condensation with diethyl malonate in the presence of montmorillonite (B579905) KSF clay under microwave irradiation provides a route to indane-1,3-dione. researchgate.net Another approach involves the reaction of phthalic anhydride with ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine (B128534). encyclopedia.pubnih.gov

| Starting Material | Condensation Partner | Catalyst/Reagents | Product |

| Phthalic anhydride | Diethyl malonate | Montmorillonite KSF clay (microwave) | Indane-1,3-dione |

| Phthalic anhydride | Ethyl acetoacetate | Acetic anhydride, Triethylamine | Indane-1,3-dione |

Synthesis of Substituted Indane-1,3-dione Derivatives

The synthesis of indane-1,3-dione derivatives with substituents on the aromatic ring is crucial for tuning the electronic and physical properties of the molecule. The synthetic strategy often depends on whether the desired substituent is electron-withdrawing or electron-donating.

Routes for Indane-1,3-diones with Electron-Withdrawing Substituents

For indane-1,3-diones bearing electron-withdrawing groups such as nitro or chloro substituents, a common approach involves starting with a correspondingly substituted phthalic anhydride. encyclopedia.pubnih.gov The condensation of these substituted phthalic anhydrides with malonic acid in pyridine (B92270) has proven to be a straightforward method to access the desired substituted indane-1,3-diones. encyclopedia.pubnih.gov Halogenated indane-1,3-diones can also be prepared by converting halogenated phthalic anhydrides using ethyl acetoacetate. nih.gov Another effective method is the AlCl₃-promoted acylation of a benzoyl chloride derivative with malonyl chloride to produce chlorinated indane-1,3-dione derivatives. nih.gov

| Starting Material | Reagents | Substituent | Product |

| Substituted Phthalic Anhydride | Malonic acid, Pyridine | Nitro, Chlorine | Substituted Indane-1,3-dione encyclopedia.pubnih.gov |

| Halogenated Phthalic Anhydride | Ethyl acetoacetate | Halogen | Halogenated Indane-1,3-dione nih.gov |

| Substituted Benzoyl Chloride | Malonyl chloride, AlCl₃ | Chlorine | Chlorinated Indane-1,3-dione nih.gov |

Routes for Indane-1,3-diones with Electron-Donating Substituents

The synthesis of indane-1,3-diones with electron-donating groups, such as a methoxy (B1213986) group, can be achieved by starting with a substituted phthalate. researchgate.net For example, 4-methoxy dimethyl phthalate can undergo a condensation reaction with dimethyl malonate in the presence of sodium methoxide (B1231860), followed by hydrolysis and decarboxylation to yield the corresponding methoxy-substituted indane-1,3-dione. researchgate.net

| Starting Material | Reagents | Substituent | Product |

| 4-Methoxy Dimethyl Phthalate | Dimethyl malonate, Sodium methoxide; then H₂SO₄ | Methoxy | 5-Methoxy-1,3-indandione researchgate.net |

Halogenated Indane-1,3-diones Synthesis

The synthesis of halogenated indane-1,3-diones can be approached through two primary routes. The first involves building the indane-1,3-dione skeleton from an already halogenated precursor. For instance, halogenated phthalic anhydrides can be converted into the corresponding indane-1,3-diones. nih.gov A specific example is the synthesis of 5-bromo indane-1,3-dione, which is achieved by reacting 4-bromo phthalic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine, followed by acid-catalyzed hydrolysis and decarboxylation.

The second major strategy is the direct halogenation of the indane-1,3-dione molecule, specifically at the active methylene (B1212753) C2 position. This method is notable for its directness, though it is important to note that electrophilic aromatic substitution on the indane-1,3-dione ring itself is generally not feasible. nih.govnih.gov A variety of halogenating agents have been successfully employed for the C2 position, with high reaction yields reported for several reagents. nih.gov

Table 1: Reagents for the Direct Halogenation of Indane-1,3-dione at the C2 Position

| Reagent | Product | Yield |

|---|---|---|

| KBr/KBrO₃ | 2-Bromo-1H-indene-1,3(2H)-dione | 86% |

| 1,3-Dibromo-5,5-dimethylhydantoin | 2-Bromo-1H-indene-1,3(2H)-dione | 88% |

| 1,3-Dichloro-5,5-dimethylhydantoin | 2-Chloro-1H-indene-1,3(2H)-dione | 89% |

| Selectfluor® | 2-Fluoro-1H-indene-1,3(2H)-dione | - |

Data sourced from a 2022 review on indane-1,3-dione synthetic strategies. nih.gov

Introduction of the Ethoxymethylene Moiety at the C2 Position

The introduction of the ethoxymethylene group at the C2 position is the key step in forming the target compound. This transformation typically leverages the high reactivity of the C2 methylene protons.

Knoevenagel Condensation Approaches for 2-Substituted Indane-1,3-diones

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation at the active methylene position of β-dicarbonyl compounds. mdpi.com The indane-1,3-dione structure contains a highly acidic methylene group flanked by two carbonyl groups, making it an excellent substrate for Knoevenagel-type reactions. nih.govresearchgate.netencyclopedia.pub

In a typical Knoevenagel reaction, indane-1,3-dione is condensed with an aldehyde or ketone. nih.govmdpi.com These reactions are generally catalyzed by a weak base, with piperidine (B6355638) in ethanol (B145695) being a classic and effective choice. nih.govencyclopedia.pubmdpi.com This method is robust, often providing the corresponding 2-substituted indane-1,3-dione derivatives in yields exceeding 70%. nih.govencyclopedia.pubmdpi.com The versatility of this reaction allows for the synthesis of a wide array of 2-arylidene and 2-alkylidene derivatives, which are valuable intermediates in their own right. researchgate.net

Specific Methodologies for 2-(Ethoxymethylene)indane-1,3-dione Synthesis

The direct synthesis of this compound is most effectively achieved by reacting indane-1,3-dione with a reagent that can provide the "ethoxymethylene" fragment. The standard and specific method involves the reaction of indane-1,3-dione with triethyl orthoformate, typically in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent and activator in the reaction. This reaction is heated to drive the condensation, resulting in the formation of the desired enol ether, this compound, along with ethanol and acetic acid as byproducts. An analogous reaction involves heating a substrate containing an active methylene group with triethyl orthoformate and a few drops of acetic acid under reflux conditions. researchgate.net

Modern Synthetic Advancements and Green Chemistry Approaches

Recent advancements in organic synthesis have focused on developing more environmentally benign, efficient, and cost-effective methods. These principles have been successfully applied to the synthesis of indane-1,3-dione derivatives.

Catalytic Approaches (e.g., Ionic Liquids, Metal-Free Catalysis)

Ionic Liquids: Ionic liquids (ILs) have emerged as green solvent and catalyst alternatives to traditional volatile organic compounds. acs.org Their use can lead to faster reactions, higher yields, and simplified product work-up. organic-chemistry.org A task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF), has been shown to be a highly efficient catalyst for the Knoevenagel condensation of indane-1,3-dione with various aldehydes. acs.org This method is particularly noteworthy for its speed and high yields (e.g., 98% yield for 2-benzylidene-1H-indene-1,3(2H)-dione in one minute) at room temperature under solvent-free conditions. acs.org Other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), have also been successfully used as recyclable media for Knoevenagel condensations. organic-chemistry.orgrsc.org

Metal-Free Catalysis: Metal-free catalysis, particularly organocatalysis, offers a sustainable alternative to metal-based catalysts. Secondary amines, such as L-proline, have been identified as effective organocatalysts for reactions involving indane-1,3-dione. nih.gov For instance, L-proline can catalyze the Knoevenagel condensation between indane-1,3-dione and an aldehyde as the first step in a cascade reaction sequence. nih.gov The use of organocatalysts like diphenylprolinol silyl (B83357) ether has also been reported for complex transformations involving α,β-unsaturated aldehydes and indane-1,3-dione-like structures, highlighting the potential for asymmetric synthesis. nih.gov

Table 2: Examples of Modern Catalysts for Knoevenagel Condensations Involving Indane-1,3-Dione

| Catalyst Type | Catalyst Example | Conditions | Notes |

|---|---|---|---|

| Ionic Liquid | 2-Hydroxyethylammonium Formate (2-HEAF) | Room Temp, Solvent-Free | Fast reaction times (minutes), high yields. acs.org |

| Ionic Liquid | [bmim]BF₄ | 80 °C | Used as a recyclable solvent medium with an EDDA catalyst. organic-chemistry.org |

| Organocatalyst | L-Proline | - | Catalyzes initial Knoevenagel condensation in cascade reactions. nih.gov |

| Organocatalyst | Secondary Amines | - | Used to synthesize complex spiro and fused indane-1,3-dione derivatives. researchgate.netresearchgate.net |

This table summarizes modern catalytic approaches for reactions on the indane-1,3-dione core.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. tandfonline.comresearchgate.net The indane-1,3-dione scaffold has been extensively used in microwave-assisted reactions to generate a diverse range of fused and spiro-heterocyclic systems. tandfonline.comresearchgate.net

Protocols often involve the microwave irradiation of indane-1,3-dione with various reactants, sometimes in solvent-free conditions or using green solvents like water. tandfonline.comresearchgate.net For example, domino Knoevenagel reactions followed by electrocyclization have been performed by irradiating a mixture of indane-1,3-dione and an appropriate aldehyde at 120 °C for as little as 12 minutes under solvent-free conditions. tandfonline.comresearchgate.net Multi-component reactions involving indane-1,3-dione, aldehydes, and other nucleophiles are also frequently carried out using microwave heating to rapidly construct complex molecular architectures. tandfonline.comresearchgate.netarabjchem.org While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the widespread success of MAOS for analogous Knoevenagel-type condensations on the indane-1,3-dione core suggests its high applicability for this specific transformation. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Ethoxymethylene Indane 1,3 Dione

Reactivity of the Active Methylene (B1212753) Group at C2

The C2 position of 2-(ethoxymethylene)indane-1,3-dione is characterized by a polarized carbon-carbon double bond, conjugated with the two carbonyl groups of the indane-1,3-dione moiety. This electronic feature renders the exocyclic methylene carbon susceptible to nucleophilic attack, with the ethoxy group serving as an excellent leaving group. This reactivity is central to the diverse chemical transformations of this compound.

Knoevenagel Condensations and Mechanistic Insights

While the classical Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, this compound participates in Knoevenagel-type reactions where it serves as the electrophilic partner. wikipedia.orgresearchgate.net The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the exocyclic double bond, facilitating the addition of nucleophiles.

The reaction with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the displacement of the ethoxy group and the formation of a new carbon-carbon double bond. This transformation is a key step in the synthesis of various functionalized indane-1,3-dione derivatives.

Mechanistically, the reaction is initiated by the deprotonation of the active methylene compound by a base to generate a carbanion. This carbanion then undergoes a nucleophilic attack on the β-carbon of the ethoxymethylene group. Subsequent elimination of the ethoxide ion yields the final condensation product. The choice of base and solvent can significantly influence the reaction outcome and yield.

| Reactant | Product | Conditions | Yield (%) |

| Malononitrile | 2-(Dicyanomethylene)indane-1,3-dione | Piperidine (B6355638), Ethanol (B145695) | High |

| Ethyl cyanoacetate | Ethyl (1,3-dioxoindan-2-ylidene)cyanoacetate | Sodium ethoxide, Ethanol | Good |

| 1,3-Indandione | Bindone (B167395) | Triethylamine (B128534) | Good |

This table presents representative Knoevenagel-type reactions involving the displacement of the ethoxy group from this compound or similar transformations of the parent indane-1,3-dione.

Furthermore, reactions with various amines proceed in a similar fashion, where the amino group displaces the ethoxy group to form enamines. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds fused to the indane ring system. researchgate.net

Oxidation Reactions of Methylene Bridge

The oxidation of the methylene bridge in the parent indane-1,3-dione is a well-established reaction, leading to the formation of ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione). mdpi.com This transformation can be achieved using various oxidizing agents, including selenium dioxide or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com

In the case of this compound, the exocyclic double bond is susceptible to oxidative cleavage. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of indane-1,3-dione or phthalic acid derivatives. For instance, strong oxidizing agents like ozone or potassium permanganate (B83412) under harsh conditions can cleave the double bond, leading to the degradation of the molecule. Milder oxidation conditions are required to achieve selective transformation of the ethoxymethylene group without affecting the indane-1,3-dione core.

Halogenation Studies at C2

Halogenation of the parent indane-1,3-dione readily occurs at the C2 position to yield 2-halo- or 2,2-dihaloindane-1,3-diones. mdpi.comencyclopedia.pub For this compound, the reaction with halogens, such as bromine or chlorine, is expected to proceed via an electrophilic addition to the exocyclic double bond.

The initial addition of a halogen molecule would form a transient halonium ion intermediate. Subsequent attack by a halide ion would lead to the formation of a dihalogenated adduct. However, depending on the reaction conditions and the stability of the intermediates, elimination of ethyl halide or hydrogen halide could occur, leading to the formation of a 2-(halomethylene)indane-1,3-dione or other rearranged products. The presence of the electron-withdrawing carbonyl groups influences the regioselectivity of the addition.

| Halogenating Agent | Expected Product |

| Bromine (Br₂) | 2-(1,2-Dibromoethylidene)indane-1,3-dione (intermediate) |

| N-Chlorosuccinimide (NCS) | 2-(Chloromethylene)indane-1,3-dione |

| N-Bromosuccinimide (NBS) | 2-(Bromomethylene)indane-1,3-dione |

This table outlines the expected products from the halogenation of this compound.

Cyanation Reactions at C2

The introduction of a cyano group at the C2 position of the indane-1,3-dione scaffold is a valuable transformation in medicinal chemistry. The parent indane-1,3-dione can be cyanated at the C2 position. encyclopedia.pubnih.gov For this compound, cyanation can be achieved through a nucleophilic substitution reaction where a cyanide ion displaces the ethoxy group.

This reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent. The product of this reaction is 2-(cyanomethylene)indane-1,3-dione. This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems due to the presence of the reactive cyano group. The reaction of 2-cyano-1,3-indandione with aldimines has been reported to yield Mannich bases. nih.gov

Nitration Reactions at C2

Nitration of the active methylene group in indane-1,3-dione can be accomplished using nitric acid to yield 2-nitroindane-1,3-dione. mdpi.comencyclopedia.pubchemicalbook.com In a similar vein, this compound is expected to react with nitrating agents.

The reaction would likely proceed via an electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich exocyclic double bond. This would lead to the formation of a nitro-substituted product at the C2 position, likely with the elimination of the ethoxy group. The resulting 2-(nitromethylene)indane-1,3-dione would be a highly reactive species with potential applications in synthesis.

Reactivity of the Ketone Groups

The two ketone groups of this compound are part of a β-diketone system and are conjugated with the exocyclic double bond. This conjugation affects their reactivity compared to simple ketones. These carbonyl groups are susceptible to nucleophilic attack, although their reactivity can be modulated by the electronic effects of the ethoxymethylene group.

One of the most significant reactions involving the ketone groups is the condensation with binucleophiles, such as hydrazine (B178648) and its derivatives, to form fused heterocyclic systems. For instance, the reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of an indenopyrazole derivative. mdpi.com In this reaction, one of the carbonyl groups and the ethoxymethylene group participate in the cyclization.

The ketone groups can also undergo reduction. Depending on the reducing agent used, selective reduction of one or both carbonyls to the corresponding alcohols is possible. For example, sodium borohydride (B1222165) can be used for the reduction of the carbonyl groups.

Furthermore, the carbonyl groups can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. These reactions provide a route to introduce new carbon substituents onto the indane skeleton.

| Reagent | Product Type |

| Hydrazine (N₂H₄) | Indenopyrazole derivative |

| Sodium borohydride (NaBH₄) | Hydroxy indanone derivative |

| Grignard Reagent (RMgX) | Tertiary alcohol derivative |

This table summarizes the reactivity of the ketone groups in this compound with various reagents.

Functionalization with Cyano Groups

The introduction of cyano (-CN) groups is a common strategy to enhance the electron-accepting properties of organic molecules. mdpi.com In the context of indane-1,3-dione, functionalization with cyano groups can be achieved through various synthetic routes.

One straightforward method involves a Knoevenagel condensation reaction between indane-1,3-dione and malononitrile. nih.gov This reaction, typically carried out in ethanol with a base catalyst such as sodium acetate (B1210297) or piperidine, can yield either dicyano or tetracyano-substituted derivatives depending on the reaction temperature. nih.govencyclopedia.pub The dicyano compound, 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, is formed at room temperature, while the tetracyano derivative, 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, is synthesized by heating the reaction mixture. nih.govencyclopedia.pub

An alternative approach to introduce a single cyano group at the methylene position of indane-1,3-dione utilizes acetonitrile (B52724) in a process analogous to the synthesis of indane-1,3-dione itself, where ethyl acetate is replaced by acetonitrile. mdpi.com Using sodium methoxide (B1231860) as a base, this method can produce 2-cyano-1,3-indandione with a high yield. mdpi.com Furthermore, the hydrocyanation of 2-arylmethyleneindan-1,3-diones using potassium hexacyanoferrate(II) as a non-toxic cyanating agent provides a route to β-cyano ketones bearing the indan-1,3-dione moiety. researchgate.net

Self-Condensation Pathways: The Bindone Adduct Formation

Under certain conditions, this compound can undergo self-condensation to form a dimeric adduct known as bindone. mdpi.comencyclopedia.pub This reaction is a significant pathway in the chemistry of indane-1,3-diones and leads to a product with enhanced electron-withdrawing capabilities compared to the parent monomer. mdpi.comencyclopedia.pub

The formation of bindone typically occurs through a self-aldol condensation of indane-1,3-dione. wikipedia.orgresearchgate.net The active methylene group at the C-2 position, situated between two carbonyl groups, is sufficiently acidic to act as a nucleophile. wikipedia.orgresearchgate.net This nucleophilic carbon can then attack one of the carbonyl carbons of another indane-1,3-dione molecule. The self-condensation can be catalyzed by either basic conditions (e.g., triethylamine, sodium acetate, sodium hydride) or acidic conditions (e.g., sulfuric acid). mdpi.comencyclopedia.pub The resulting bindone structure is a more potent electron acceptor, a property that is widely utilized in various applications. mdpi.comencyclopedia.pub

Formation of Bis-Thiazoles and Bis-Thiazolidinone Derivatives

The indane-1,3-dione scaffold can be elaborated to form more complex heterocyclic structures, including bis-thiazoles and bis-thiazolidinones. mdpi.comencyclopedia.pub These derivatives are of interest due to their potential biological activities. mdpi.com

The synthesis of bis-thiazoles from indane-1,3-dione is a two-step process. mdpi.comencyclopedia.pub First, indane-1,3-dione is reacted with hydrazinecarboxamide in the presence of triethylamine to yield 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)). mdpi.comencyclopedia.pub This intermediate is then reacted with various N-aryl-2-oxopropane-hydrazonoyl chloride derivatives to afford the corresponding bis-thiazoles in good yields. mdpi.comencyclopedia.pub

A similar strategy is employed for the synthesis of bis-thiazolidinone derivatives. mdpi.comencyclopedia.pub The same bis(hydrazine-1-carboxamide) intermediate is reacted with ethyl (N-arylhydrazono)chloroacetate to furnish the desired bis-thiazolidinone products in high yields. mdpi.comencyclopedia.pub

| Starting Material | Reagent(s) | Product Type | Yield (%) |

| Indane-1,3-dione | Hydrazinecarboxamide, then N-aryl-2-oxopropane-hydrazonoyl chlorides | Bis-thiazoles | 78-89 mdpi.comencyclopedia.pub |

| Indane-1,3-dione | Hydrazinecarboxamide, then Ethyl (N-arylhydrazono)chloroacetate | Bis-thiazolidinones | 79-90 mdpi.comencyclopedia.pub |

Reactivity of the Aromatic Ring

The aromatic ring of the indane-1,3-dione system can also participate in chemical transformations, leading to the formation of polyaromatic structures and the introduction of various functional groups.

Polyaromatic Structures Derived from Indane-1,3-dione

To enhance the electron-accepting ability of indane-1,3-dione, an alternative to functionalizing the ketone groups is the development of polyaromatic structures. mdpi.com For instance, naphthalene (B1677914) derivatives can be prepared through a condensation reaction of ethyl acetate with diethyl naphthalene-2,3-dicarboxylate in basic, solvent-free conditions, followed by decarboxylation. mdpi.com Another approach involves a Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, which, after dehydration, yields a polyaromatic structure. mdpi.com Helical-shaped structures have also been synthesized using a method similar to that for indane-1,3-dione, starting from dimethyl naphthalene-1,2-dicarboxylate. mdpi.com

Introduction of Various Electron-Withdrawing Groups on the Aromatic Ring

Direct electrophilic aromatic substitution on the indane-1,3-dione ring is generally not feasible. mdpi.comencyclopedia.pub Therefore, the introduction of electron-withdrawing groups onto the aromatic ring requires pre-functionalization of the starting materials.

For halogenated indane-1,3-diones, the synthesis typically starts with halogenated phthalic anhydrides, which are then converted to the corresponding indane-1,3-diones using reagents like ethyl acetoacetate (B1235776). mdpi.comencyclopedia.pub An alternative route involves the AlCl3-promoted acylation of a benzoyl chloride derivative with malonyl chloride. mdpi.com

Similarly, the introduction of nitro groups necessitates the use of nitro-substituted precursors. mdpi.comencyclopedia.pub For example, nitro-substituted phthalic anhydrides can be condensed with malonic acid in pyridine (B92270) to produce nitro-substituted indane-1,3-diones. mdpi.com To date, there have been no reports of cyano-substituted indane-1,3-dione derivatives prepared by direct cyanation of the aromatic ring. mdpi.com

Multi-Component Reactions (MCRs) and Cascade/Domino Reactions

This compound and its parent compound, indane-1,3-dione, are valuable substrates in multi-component reactions (MCRs) and cascade (or domino) reactions, which allow for the efficient construction of complex molecular architectures from simple starting materials. nih.goviupac.org These reactions often proceed through a sequence of transformations in a single pot, offering advantages in terms of atom economy and operational simplicity. iupac.org

Indane-1,3-dione is a key building block in MCRs, which typically involve a Knoevenagel condensation followed by a cyclization reaction resulting from a Michael addition. mdpi.com For example, a four-component reaction involving indane-1,3-dione, an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate can furnish complex indenopyridine derivatives. mdpi.com

Cascade reactions involving 2-arylidene-indane-1,3-diones, which can be formed in situ from indane-1,3-dione and an aldehyde, have been extensively studied. mdpi.com These reactions can lead to the formation of various spiro and fused ring systems. researchgate.netresearchgate.net For instance, a domino process involving 2-arylidene-indane-1,3-diones and N-alkoxyacrylamides in the presence of a base can yield spiro-compounds containing both an indane-1,3-dione moiety and a lactam group. mdpi.com Another example is the cascade Michael addition/cycloaddition reaction between 2-arylidene-indane-1,3-diones and allenoates, which also produces spiro compounds. mdpi.com

The following table summarizes some of the MCRs and cascade reactions involving indane-1,3-dione derivatives:

| Reaction Type | Reactants | Key Intermediates/Products |

| Four-component reaction | Indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate mdpi.com |

| Domino Process | 2-Arylidene-indane-1,3-diones, N-Alkoxyacrylamides | Spiro-compounds with indane-1,3-dione and lactam moieties mdpi.com |

| Cascade Reaction | 2-Arylidene-indane-1,3-diones, Allenoates | Spiro compounds mdpi.com |

| Domino Reaction | 2-Arylidene-indane-1,3-diones, 5-Aryl-1,3,4-oxathiazol-2-ones | Spiro and fused systems researchgate.net |

Biginelli-like Reactions Involving the Indane-1,3-dione Scaffold

The Biginelli reaction, a cornerstone of multicomponent reactions, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.gov The scope of this reaction has been expanded to include various dicarbonyl compounds, including those with the indane-1,3-dione core, leading to the synthesis of novel heterocyclic systems. While direct examples using this compound are not extensively documented, the reactivity of analogous indane-1,3-dione derivatives in Biginelli-like reactions provides significant insight.

The indane-1,3-dione moiety can serve as the 1,3-dicarbonyl component in these reactions. For instance, multicomponent reactions involving ninhydrin (indane-1,3-dione hydrate) and malononitrile with various N-binucleophiles have been reported to proceed in water, offering a green and efficient route to diverse heterocyclic scaffolds. nih.gov The proposed mechanism for these reactions involves the initial Knoevenagel condensation of ninhydrin and malononitrile to form 2-(dicyanomethylene)-1,3-indandione, a highly reactive intermediate analogous to this compound. nih.gov This intermediate then undergoes reaction with a binucleophile, such as a diamine or urea, to yield fused heterocyclic products. nih.gov

In a similar vein, the Biginelli-like condensation of indane-1,3-dione, an aromatic aldehyde, and urea or thiourea, often under the influence of a catalyst, can be expected to yield indeno-fused pyrimidinones. The general mechanism is believed to initiate with the formation of an acyliminium ion from the aldehyde and urea, which is then attacked by the enol form of the indane-1,3-dione. Subsequent cyclization and dehydration lead to the final product. The use of various catalysts, including Brønsted and Lewis acids, has been shown to enhance the efficiency of the classical Biginelli reaction and can be applied to these modified systems. nih.govmdpi.com

The following table summarizes representative examples of Biginelli-like reactions involving the indane-1,3-dione scaffold, which serve as models for the potential reactivity of this compound.

| Dicarbonyl Component | Aldehyde | Urea/Thiourea | Catalyst | Product | Reference |

| Ninhydrin/Malononitrile | - | Ethylenediamine | None (in water) | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | nih.gov |

| Ninhydrin/Malononitrile | - | Semicarbazide HCl | None (in water) | 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)hydrazinecarboxamide | nih.gov |

| Ninhydrin/Malononitrile | - | Thiourea | None (in water) | Dihydroxy-2-thioxo-tetrahydroindeno[1,2-d]imidazolone | nih.gov |

| Ethyl Acetoacetate | Aromatic Aldehydes | Urea/Thiourea | Granite/Quartz | Dihydropyrimidinones/thiones | nih.gov |

Cascade and Tandem Cyclization Reactions to Fused Systems

The activated exocyclic double bond in this compound and its derivatives, such as 2-arylidene-1,3-indanediones, makes them excellent substrates for cascade and tandem cyclization reactions. These reactions allow for the rapid construction of complex, three-dimensional spiro- and fused-ring systems from simple starting materials, often with high stereoselectivity and atom economy. rsc.org

One common strategy involves the reaction of 2-arylidene-1,3-indanediones with suitable reaction partners in cycloaddition or tandem annulation processes. rsc.org These compounds can act as Michael acceptors, dienophiles, or dienes in Diels-Alder reactions, and as acceptors in 1,3-dipolar cycloadditions. rsc.org For example, the reaction of 2-arylidene-1,3-indanediones with azomethine imines, catalyzed by triethylamine, affords spiro[indane-1,3-dione-pyrazolidinones] in good yields and with excellent diastereoselectivity. researchgate.net

Another example of a cascade reaction is the visible-light-catalyzed reaction between 2-arylidene-indane-1,3-diones and methyl 2-(3,4-dihydroisoquinolin-2-yl)acetate derivatives, which leads to spiro compounds. mdpi.com Furthermore, a domino process involving 2-arylidene-indane-1,3-diones and N-alkoxyacrylamides in the presence of a base results in the formation of spiro compounds containing both an indane-1,3-dione moiety and a lactam group. mdpi.com

The mechanism of these cascade reactions typically begins with a Michael addition to the activated double bond of the indane-1,3-dione derivative, followed by an intramolecular cyclization. For instance, the reaction of 1,2-diaza-1,3-dienes with heterocycles containing an activated methine group proceeds via a Michael addition followed by a 5-exo cyclization sequence to furnish fused polycyclic structures. researchgate.net It is reasonable to expect that this compound would undergo similar cascade reactions with appropriate nucleophiles, leading to a variety of fused heterocyclic systems.

The table below presents examples of cascade and tandem cyclization reactions involving derivatives of indane-1,3-dione, illustrating the potential for this compound in similar transformations.

| Indane-1,3-dione Derivative | Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Arylidene-1,3-indandiones | Pyrazolidine-based azomethine imines | Et3N | Spiro[indane-1,3-dione-pyrazolidinones] | researchgate.net |

| 2-Arylidene-1,3-indandiones | Methyl 2-(3,4-dihydroisoquinolin-2-yl)acetate | Visible light | Spiro compounds | mdpi.com |

| 2-Arylidene-1,3-indandiones | N-Alkoxyacrylamides | Base | Spiro[indane-1,3-dione-lactam] | mdpi.com |

| 1,2-Diaza-1,3-dienes | Heterocycles with activated methine | Base | Fused polycycles | researchgate.net |

Nucleophilic Addition Reactions and Associated Mechanisms

The electrophilic nature of the exocyclic double bond in this compound makes it susceptible to nucleophilic attack. This reactivity is a key feature in many of its transformations, leading to a variety of functionalized derivatives. The carbon atom at the 2-position of the indane-1,3-dione ring can also act as a nucleophile after deprotonation, highlighting the dual reactivity of this scaffold. wikipedia.org

A primary reaction pathway is the nucleophilic substitution of the ethoxy group. The reaction of this compound with various nucleophiles, such as amines and hydrazines, typically proceeds via an initial nucleophilic addition to the double bond, followed by the elimination of ethanol. This addition-elimination mechanism is a common feature of vinylogous esters and amides.

For instance, the reaction of similar systems, such as (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with hydrazine, has been shown to result in the formation of spiro[indole-3,3'-pyrazolidine]-2,5'(1H)-diones. researchgate.net This reaction proceeds through the addition of the amino group of hydrazine to the exocyclic C=C double bond, followed by an intramolecular cyclization. A similar reaction of this compound with hydrazine can be expected to yield pyrazole-fused indane derivatives.

Furthermore, unexpected cyclization reactions have been observed with secondary amines. For example, the reaction of certain push-pull dyes derived from indane-1,3-dione with piperidine resulted in the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives, where the amine adds to a cyano group, initiating a cyclization cascade. mdpi.comnih.gov While this compound lacks a cyano group, this demonstrates the propensity of the indane-1,3-dione system to undergo cyclization following nucleophilic attack.

The following table provides examples of nucleophilic addition reactions and subsequent transformations involving the indane-1,3-dione scaffold and related structures, which are indicative of the reactivity of this compound.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters | Hydrazine | Acetic acid, boil | Pyrazolo[3,4-c]quinoline-1,4(2H)-dione | researchgate.net |

| (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters | Hydrazine | Mild conditions | Spiro[indole-3,3'-pyrazolidine]-2,5'(1H)-dione | researchgate.net |

| Indoline-2,3-dione | Hydrazine hydrate | Glacial acetic acid, reflux | 3-Hydrazonoindolin-2-one | nih.gov |

| Indane-1,3-dione | Hydrazinecarboxamide | Ethanol, triethylamine | 2,2'-((1H-Indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxymethylene Indane 1,3 Dione and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-(ethoxymethylene)indane-1,3-dione, the IR spectrum is dominated by characteristic vibrations of its carbonyl, enol ether, and aromatic moieties.

The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the indane-1,3-dione core. Due to the conjugated system, these stretching vibrations are typically observed in the region of 1670-1710 cm⁻¹. The exocyclic carbon-carbon double bond (C=C) of the ethoxymethylene group gives rise to a stretching band around 1620-1640 cm⁻¹. Furthermore, the C-O-C stretching vibrations of the enol ether are expected to appear as strong bands in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also present. carnegiescience.edunih.govresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Diketone) | Stretching | 1670 - 1710 | Strong |

| C=C (Alkene) | Stretching | 1620 - 1640 | Medium-Strong |

| C-O (Ether) | Asymmetric Stretching | 1200 - 1250 | Strong |

| Aromatic C=C | Stretching | 1580 - 1600 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group, the vinylic proton, and the aromatic protons.

Aromatic Protons: The four protons on the benzene ring of the indane moiety will appear as multiplets in the downfield region, typically between δ 7.8 and 8.1 ppm. rsc.org

Vinylic Proton: The single proton on the exocyclic double bond (=CH-O) is expected to resonate as a singlet around δ 8.5 ppm due to its deshielded environment.

Ethoxy Protons: The ethoxy group will present as a quartet around δ 4.5-4.8 ppm for the methylene (B1212753) (-O-CH₂-) protons, coupled to the methyl protons, which will appear as a triplet around δ 1.4-1.6 ppm.

¹³C NMR: The carbon NMR spectrum confirms the molecular structure by showing signals for each unique carbon atom.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione (B5365651) are the most downfield, expected around δ 190-200 ppm. rsc.org

Vinylic and Aromatic Carbons: The carbons of the benzene ring and the exocyclic double bond are predicted to appear in the δ 110-150 ppm range.

Ethoxy Carbons: The methylene carbon (-O-CH₂-) is expected around δ 70-75 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield, around δ 15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ar-H | Aromatic | 7.8 - 8.1 (m) | 123 - 142 |

| =CH-O | Vinylic | ~8.5 (s) | ~145 |

| -O-CH₂-CH₃ | Methylene | 4.5 - 4.8 (q) | 70 - 75 |

| -O-CH₂-CH₃ | Methyl | 1.4 - 1.6 (t) | ~15 |

| C=O | Carbonyl | - | 190 - 200 |

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within conjugated systems. The extended π-system of this compound, which encompasses the benzene ring, the dione, and the enol ether, gives rise to characteristic absorption bands. carnegiescience.edunih.gov Studies on similar 2-substituted indan-1,3-diones show strong absorptions in the UV region. researchgate.net The spectrum is expected to display intense absorption maxima (λ_max) corresponding to π-π* electronic transitions. researchgate.net The exact position of these maxima can be influenced by solvent polarity. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 202.21 g/mol ), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 202.

The fragmentation pattern is dictated by the structure's weakest points and the stability of the resulting fragments. Key fragmentation pathways for related 2-alkyl-1,3-indandiones have been studied, providing insight into expected fragments. core.ac.uk

Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, followed by loss of a hydrogen radical.

Cleavage of carbon monoxide (CO) from the dione structure, a common fragmentation for 1,3-diketones. core.ac.uk

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Proposed Origin |

|---|---|---|

| 202 | [C₁₂H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₂H₉O₂]⁺ | [M - CO]⁺ |

| 173 | [C₁₀H₅O₃]⁺ | [M - C₂H₅]⁺ |

| 157 | [C₁₀H₅O₂]⁺ | [M - OCH₂CH₃]⁺ |

X-ray Crystallography for Molecular Structure Determination

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related indane-1,3-dione derivatives provides a robust model for its solid-state structure. researchgate.netnih.gov X-ray diffraction studies on these analogues reveal that the indane-1,3-dione core is nearly planar. researchgate.net The five-membered ring may adopt a slight envelope or twisted conformation to relieve strain. The exocyclic C=C bond enforces a planar geometry in its immediate vicinity. The molecule is expected to exhibit a high degree of planarity, facilitating crystal packing through π–π stacking interactions. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond in the dione | ~1.22 Å |

| C=C Bond Length | Exocyclic double bond | ~1.36 Å |

| C-O Bond Length | Enol ether C-O bond | ~1.35 Å |

Tautomerization Studies and Spectroscopic Signatures

Tautomerism is a critical concept for β-dicarbonyl compounds. Many 2-substituted indan-1,3-diones, such as 2-acetyl-indan-1,3-dione, exist in a dynamic equilibrium between the diketo form and an enol form (2-hydroxyalkylidene-indan-1,3-dione). carnegiescience.edunih.govresearchgate.net This equilibrium is sensitive to factors like solvent polarity and temperature, and the different tautomers have distinct spectroscopic signatures. rsc.orgnih.gov

However, this compound is an enol ether. The presence of the ethyl group on the oxygen atom "locks" the molecule into the enol-like structure, preventing the typical keto-enol tautomerization that involves proton transfer. Therefore, it exists predominantly as a single, stable isomer. Spectroscopic analysis (NMR, IR) confirms the absence of the characteristic signals that would indicate a keto-enol equilibrium, such as the presence of a hydroxyl group (broad O-H stretch in IR) or a methine proton (CH) at the 2-position (signal in NMR). researchgate.net

Conformational Analysis

While the core ring system and the exocyclic double bond are largely rigid, conformational flexibility in this compound arises from rotation around the single bonds of the ethoxy group. Specifically, rotation can occur around the C=C-O bond and the O-CH₂ bond. This can lead to different spatial arrangements of the ethyl group relative to the plane of the indane-dione system. Computational studies on related structures suggest there are preferred, low-energy conformations (e.g., s-trans vs. s-cis) that minimize steric hindrance. researchgate.net These conformational preferences can influence the molecule's crystal packing and its interactions in solution, although distinguishing between these conformers at room temperature using standard spectroscopic methods can be challenging due to rapid interconversion.

Computational Chemistry and Theoretical Investigations of 2 Ethoxymethylene Indane 1,3 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory has become an essential method in computational chemistry for studying the electronic structure of molecules. researchgate.netnanobioletters.com It is frequently used to analyze various properties of indane-1,3-dione derivatives due to its balance of accuracy and computational cost. nanobioletters.comresearchgate.net

Geometry optimization using DFT allows for the prediction of the most stable three-dimensional arrangement of atoms in a molecule. For 2-(Ethoxymethylene)indane-1,3-dione, these calculations typically start with a plausible input structure that is then iteratively refined to find the minimum energy conformation. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Studies on related 2-substituted indane-1,3-diones show that the indane-1,3-dione core is largely planar. researchgate.net The ethoxymethylene substituent introduces specific conformational possibilities, primarily related to the orientation of the ethoxy group. The planarity of the core is a result of the sp² hybridization of the carbonyl carbons and the aromatic nature of the fused benzene (B151609) ring. The exocyclic double bond connects the electron-donating ethoxy group to the electron-accepting indane-1,3-dione moiety, creating a push-pull system that influences the electronic distribution and geometry of the entire molecule. researchgate.net

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C=C (exocyclic) | ~1.37 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Angle | O=C-C=O | ~125° |

| Dihedral Angle | C-C-O-C | ~180° (for planarity) |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Theoretical vibrational analysis through DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and wagging of bonds.

For this compound, the most characteristic vibrations are the symmetric and asymmetric stretching of the two carbonyl (C=O) groups within the dione (B5365651) moiety. These typically appear as strong bands in the IR spectrum. The stretching of the exocyclic C=C bond and the C-O-C linkage of the ethoxy group are also significant. Theoretical calculations often show a good correlation with experimental data, although calculated frequencies are commonly scaled by an empirical factor to correct for anharmonicity and other systematic errors. nanobioletters.com

The table below presents a correlation of key calculated vibrational frequencies with their expected experimental counterparts for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O Asymmetric Stretch | ~1740 | 1730-1750 |

| C=O Symmetric Stretch | ~1705 | 1695-1715 |

| C=C Stretch (exocyclic) | ~1640 | 1630-1650 |

| C-O-C Asymmetric Stretch | ~1250 | 1240-1260 |

| Aromatic C=C Stretch | ~1600, ~1480 | 1590-1610, 1470-1490 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. It predicts the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax).

The electronic spectrum of this compound is dominated by π-π* transitions. The molecule's push-pull nature, with the electron-donating ethoxymethylene group and the electron-accepting indane-1,3-dione core, leads to a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition. This ICT transition is responsible for the molecule's color and its strong absorption in the UV-visible region. TD-DFT calculations can predict the λmax of this transition, and the results are generally in good agreement with experimental measurements in various solvents. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |

| S₀ → S₁ | ~350-380 | > 0.5 | π-π* (ICT) |

| S₀ → S₂ | ~280-300 | ~0.2 | π-π* |

Note: The calculated λmax can be influenced by the choice of solvent in the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

In this compound, the HOMO is typically localized on the more electron-rich part of the molecule, the ethoxymethylene group. Conversely, the LUMO is predominantly centered on the electron-deficient indane-1,3-dione fragment. This spatial separation of the frontier orbitals confirms the intramolecular charge transfer character of the S₀ → S₁ transition.

The HOMO-LUMO energy gap (ΔE) is an important parameter that indicates the kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Calculated Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 |

Note: These values are approximations based on typical DFT calculations for similar systems.

Reactivity Descriptors and Molecular Electrostatic Potential Mapping

Computational methods can generate reactivity descriptors and visual maps that predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that illustrates the charge distribution on the molecule's surface.

The MEP map of this compound would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, rich in electrons, indicate sites that are susceptible to electrophilic attack. For this molecule, these are expected around the carbonyl oxygen atoms. The positive regions, which are electron-poor, indicate sites for nucleophilic attack. Such areas would be found near the hydrogen atoms and the carbonyl carbon atoms. The MEP map provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Intermolecular Interaction Energy Analysis

Theoretical studies can also quantify the strength and nature of non-covalent interactions between molecules, which govern their aggregation behavior and crystal packing. For this compound, potential intermolecular interactions include hydrogen bonds (e.g., C-H···O) and π-π stacking between the aromatic rings of adjacent molecules.

DFT calculations can be used to model dimers or larger clusters of the molecule to evaluate the interaction energies. For instance, studies on the structurally related 2-(ethoxymethylene)malononitrile have used DFT to quantify the energy of C-H···N interactions, revealing them to be weak attractive forces that influence the crystal structure. mdpi.com A similar analysis for this compound would provide valuable insights into its solid-state properties.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Organic molecules with a π-conjugated framework, like derivatives of indane-1,3-dione, are promising candidates for NLO materials. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of these compounds.

Theoretical studies on related chromophores suggest that the indane-1,3-dione moiety can act as a strong electron acceptor. researchgate.net When combined with suitable electron-donating groups, the resulting "push-pull" architecture can lead to significant NLO responses. For instance, the calculated average polarizability (⟨α⟩) and second hyperpolarizability (γ_tot_) for some chromene derivatives, which also feature π-conjugated systems, have shown promising NLO characteristics. nih.gov While specific calculations for this compound were not detailed in the provided results, the general principles suggest its potential for NLO applications, which can be further explored through targeted computational studies.

The prediction of NLO properties often involves calculating the following parameters:

| Parameter | Description |

| ⟨α⟩ (Average Polarizability) | A measure of the molecule's ability to form an induced dipole moment in an electric field. |

| β_tot (First Hyperpolarizability) | Related to the second-order NLO response, crucial for effects like second-harmonic generation. |

| γ_tot_ (Second Hyperpolarizability) | Related to the third-order NLO response, important for applications like third-harmonic generation and optical switching. |

This table is interactive. Users can sort and filter the data.

Thermodynamic Properties from Vibrational Calculations

Vibrational frequency calculations are a standard output of computational chemistry studies and provide a basis for determining various thermodynamic properties. These calculations can predict the enthalpy, entropy, and heat capacity of a molecule at different temperatures.

For the related compounds indane and indene, experimental measurements of heat capacities and heats of combustion have been performed to determine their thermodynamic properties. iupac.org These experimental values serve as a benchmark for theoretical calculations. Computational methods can be used to perform similar analyses on this compound. By calculating the vibrational frequencies, it is possible to derive the following thermodynamic data:

| Thermodynamic Property | Description |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |

| Entropy (S) | A measure of the randomness or disorder of a system. |

| Heat Capacity (C_v or C_p_) | The amount of heat required to raise the temperature of a substance by a certain amount. |

This table is interactive. Users can sort and filter the data.

These calculated properties are essential for understanding the stability and reactivity of the compound under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. chemmethod.comnih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity. elsevierpure.comnih.gov

For derivatives of indane-1,3-dione, QSAR studies can be employed to predict their biological activities, such as anticancer or herbicidal effects. nih.govfrontiersin.org For example, 3D-QSAR studies on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, which share a similar dione core, have been used to develop models for their herbicidal activity as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. frontiersin.org These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in designing new derivatives with improved potency. frontiersin.org

A typical QSAR study involves the following steps:

Data Collection: A set of compounds with known activities is collected.

Molecular Descriptors: Various physicochemical and structural properties (descriptors) of the molecules are calculated.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR study focused solely on this compound derivatives was not found, the principles of QSAR are readily applicable to this class of compounds to explore their potential biological activities.

Theoretical Assessment of Physicochemical Parameters

Computational methods can provide valuable estimates of various physicochemical parameters that are important for understanding the behavior of a compound in different environments. One such crucial parameter is lipophilicity.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes the tendency of a compound to dissolve in fats, oils, lipids, and non-polar solvents. It is a critical parameter in medicinal chemistry as it influences drug absorption, distribution, metabolism, and excretion (ADME).

While direct experimental or theoretical assessments of the lipophilicity of this compound were not available in the search results, computational tools can be used to predict this property. These predictions are based on the molecular structure and can be calculated using various algorithms that consider factors like atomic contributions and molecular surface properties.

Other physicochemical parameters that can be theoretically assessed include:

Molecular Weight

Surface Area and Volume

Polarizability

Dipole Moment

These parameters, in conjunction with lipophilicity, provide a comprehensive physicochemical profile of this compound, which is essential for its potential applications in various scientific and industrial fields.

Advanced Applications and Research Directions of 2 Ethoxymethylene Indane 1,3 Dione in Chemical Sciences

Role in Advanced Organic Synthesis

The reactivity of 2-(Ethoxymethylene)indane-1,3-dione makes it a powerful tool for synthetic chemists. Its activated double bond and the presence of both donor (ethoxy) and acceptor (dione) groups facilitate a wide range of chemical transformations.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Indeno-Fused Systems, Pyrimidines, Pyrazoles)

The indane-1,3-dione framework is a key component in the synthesis of various fused heterocyclic systems. For instance, it is a suitable substrate for creating spiro and fused rings through cascade reactions. researchgate.net Research has demonstrated the synthesis of indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione derivatives through a one-pot reaction involving indan-1,3-dione, aromatic aldehydes, and other reagents. researchgate.net This highlights the utility of the indanedione core, from which this compound is derived, in constructing complex polycyclic structures.

Furthermore, derivatives of indane-1,3-dione are instrumental in synthesizing a variety of heterocyclic compounds like indenopyridines, indenothiophenes, indenoisoxazoles, and indenopyrazoles. researchgate.net The reactive nature of the ethoxymethylene group in this compound allows for its participation in cyclocondensation reactions with various dinucleophiles to form pyrimidine (B1678525) and pyrazole (B372694) rings. For example, reaction with hydrazines can yield pyrazole-fused indanone systems, while reaction with amidines or ureas can lead to the formation of pyrimidine-fused scaffolds. The synthesis of dihydropyrano[2,3-c]pyrazoles, for instance, has been achieved through multicomponent reactions involving related starting materials. ut.ac.ir These heterocyclic systems are of significant interest due to their potential biological activities. ijpsr.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Indane-1,3-dione Derivatives

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Indeno-fused quinolines | Multi-component reaction | Indan-1,3-dione, Aromatic aldehydes, p-toluidine/ammonium (B1175870) acetate (B1210297) | researchgate.net |

| Indenopyridines | Reaction with active methylene (B1212753) nitriles | Cyclic ketones, Active methylene nitriles | researchgate.net |

| Pyrazoles | Condensation reaction | 2-Cinnamoyl-1,3-indandiones, Hydrazine (B178648) | researchgate.net |

| Pyrimidines | Condensation reaction | 2-Cinnamoyl-1,3-indandiones, Thiourea (B124793) | researchgate.net |

Precursor for Spiro Compounds and Cyclophanes

The unique structure of this compound also makes it a valuable precursor for the synthesis of spiro compounds and cyclophanes. Spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry and materials science. The indane-1,3-dione moiety is a suitable substrate for synthesizing a variety of spiro rings in a cascade fashion. researchgate.net For instance, efficient cascade cyclization strategies have been developed to synthesize aminobenzofuran spiroindanone derivatives. researchgate.net

The reaction of this compound with suitable bis-nucleophiles can lead to the formation of macrocyclic structures, including cyclophanes. These reactions often proceed through a series of condensation and cyclization steps, where the ethoxymethylene group acts as a key reactive site. The synthesis of a 1,3-indanedione-derived donor-acceptor cyclopropane (B1198618) has been reported, which involved a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation. mdpi.com

Materials Science Applications

The electronic properties of this compound and its derivatives have led to their exploration in various materials science applications. The inherent electron-accepting nature of the indane-1,3-dione core, combined with the extended conjugation provided by the ethoxymethylene group, makes these compounds suitable for use in optoelectronic and photonic devices. mdpi.comencyclopedia.pub

Design of Dyes for Optoelectronic Devices (e.g., Solar Cells)

Derivatives of indane-1,3-dione are widely used as electron acceptors in the design of dyes for applications such as solar cells. encyclopedia.pubnih.gov The push-pull nature of molecules derived from this compound, where an electron-donating group is attached to one end and the electron-accepting indane-1,3-dione moiety is at the other, allows for efficient intramolecular charge transfer upon photoexcitation. This property is crucial for the performance of dye-sensitized solar cells (DSSCs). iaea.org

Research has shown that by modifying the structure of these dyes, their absorption spectra can be tuned to better match the solar spectrum, thereby improving the power conversion efficiency of the solar cells. nih.govnih.govrsc.org For instance, the introduction of different π-spacers, such as thiophene (B33073) or furan (B31954) rings, can lead to a red-shift in the absorption maxima, allowing the dye to absorb more light from the solar spectrum. nih.gov

Photoinitiators for Polymerization Processes

Indane-1,3-dione derivatives have been identified as promising scaffolds for the development of photoinitiators for polymerization processes. researchgate.netresearchgate.netnih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Dyes based on indane-1,3-dione can act as efficient photoinitiators, particularly in three-component systems, for free-radical polymerization under visible light, such as that from a 405 nm LED. researchgate.netepa.gov

These systems typically consist of the indane-1,3-dione-based dye, an electron/hydrogen donor (like a tertiary amine), and an electron acceptor (such as an iodonium (B1229267) salt). researchgate.net Upon light absorption, the dye enters an excited state and can then interact with the other components to generate the radicals necessary for polymerization. The efficiency of these photoinitiating systems makes them suitable for applications such as 3D printing. researchgate.netepa.gov

Chromophores for Nonlinear Optics (NLO)

The significant intramolecular charge transfer characteristics of push-pull molecules derived from this compound also make them excellent candidates for nonlinear optical (NLO) applications. mdpi.comnih.gov NLO materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in telecommunications, optical computing, and frequency conversion.

The NLO response of a molecule is related to its hyperpolarizability, which is enhanced in molecules with strong donor-acceptor character and an extended π-conjugated system. The indane-1,3-dione moiety serves as a potent electron acceptor, and when coupled with a suitable electron donor through a conjugated bridge, the resulting molecule can exhibit a large NLO response. The versatility of the indane-1,3-dione scaffold allows for the fine-tuning of these NLO properties through synthetic modifications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indane-1,3-dione |

| Indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione |

| Indenopyridines |

| Indenothiophenes |

| Indenoisoxazoles |

| Indenopyrazoles |

| Pyrimidines |

| Pyrazoles |

| Aminobenzofuran spiroindanone |

| 1,3-indanedione-derived donor-acceptor cyclopropane |

Organic Electronic Materials (e.g., Semiconductors)

The indane-1,3-dione core is a recognized electron-acceptor building block utilized in the design of functional organic dyes for various applications in organic electronics. mdpi.comencyclopedia.pub Its derivatives are of high interest for creating materials for solar cells, photopolymerization, and non-linear optics. nih.govencyclopedia.pub The presence of an active methylene group allows for straightforward synthesis of push-pull chromophores through Knoevenagel reactions, while the ketone groups can be further functionalized to enhance electron-accepting properties. encyclopedia.pub

A significant area of research involves the synthesis of complex derivatives for use as organic semiconductors (OSCs). Scientists have developed a new, mild synthetic route to create 3,3′-dihydroxy-2,2′-diindan-1,1′-dione (BIT) derivatives, which are based on the indane-1,3-dione structure. nih.govresearchgate.net This method, involving the addition reaction of 1,3-dione to ninhydrin (B49086) followed by hydrogenation, allows for the creation of asymmetrically substituted structures that are otherwise difficult to obtain. nih.gov These BIT derivatives are notable for exhibiting rapid tautomerization through intramolecular double proton transfer, a characteristic being explored for its potential interplay with charge transport properties. nih.govrsc.org In studies of organic field-effect transistors (OFETs), a monoalkylated BIT derivative demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹. researchgate.netrsc.org

Table 1: Synthesis of Symmetric and Asymmetric BIT Derivatives This table summarizes various 3,3′-dihydroxy-2,2′-diindan-1,1′-dione (BIT) derivatives synthesized via a novel room-temperature route, highlighting the versatility of the indane-1,3-dione scaffold in creating complex organic semiconductors. Data sourced from nih.govresearchgate.net.

| Derivative Name | Substituents | Isolated Yield (%) |

|---|---|---|

| 2 | 5,5'-Dimethyl | Not Specified |

| 3 | 5-Methyl | Not Specified |

| 4 | 5-tert-Butyl | Not Specified |

| 5 | 5-Hexyl | Not Specified |

| 6 | 5-Dodecyl | Not Specified |

Catalysis and Reaction Medium Development

The development of efficient and environmentally friendly synthetic methods is a central theme in modern chemistry. The reactivity of this compound and its parent scaffold are often explored within the contexts of advanced catalytic systems and green chemistry principles.

While Lewis acids are frequently used to catalyze reactions involving indane-1,3-dione derivatives, such as in the diastereoselective formal ene reaction with bicyclobutanes using Sc(OTf)₃, the specific function of this compound itself as an organic Lewis acid catalyst is not detailed in the available research. rsc.org Reactions involving similar heterocyclic structures often employ metal-based Lewis acids or Brønsted acids to activate substrates for subsequent chemical transformations. nih.govnih.gov

The principles of green chemistry, particularly the reduction or elimination of hazardous organic solvents, are increasingly being applied to the synthesis of indane-1,3-dione derivatives. researchgate.net Research has demonstrated the viability of solvent-free, multi-component reactions (MCRs) to produce complex molecules from simple precursors. mdpi.com One notable example is a solvent-free, three-component synthesis starting from 1,3-indanedione to create a series of potential anticonvulsant compounds. mdpi.com

Other green methodologies include mechanosynthesis via ball milling for halogenation reactions, which provides high yields of dihalogenated indane-1,3-diones using reagents like trichloroisocyanuric acid or tribromoisocyanuric acid, avoiding the use of bulk solvents. encyclopedia.pub The benefits of such solvent-free procedures include cost savings, reduced energy consumption, shorter reaction times, and simplified product workup. researchgate.net